N-(3,4-dimethoxyphenyl)guanidine metanesulfonate is a synthetic compound recognized for its distinct chemical structure and properties. It has garnered attention in various scientific research fields due to its ability to interact with specific molecular targets. The compound's molecular formula is , and it has a molecular weight of 291.33 g/mol. This compound plays a significant role in medicinal chemistry, particularly in studies involving receptor binding and enzyme inhibition.
N-(3,4-dimethoxyphenyl)guanidine metanesulfonate can be synthesized through various chemical reactions, primarily involving the reaction of 3,4-dimethoxyaniline with cyanamide, followed by treatment with methanesulfonic acid. This synthesis can be conducted in laboratory settings or on an industrial scale.
This compound is classified as an organic sulfonate and falls under the category of guanidine derivatives. Its classification is significant due to its potential applications in pharmacology and organic synthesis.
The synthesis of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate typically involves two main steps:
In industrial settings, large-scale batch reactors are used for the production of this compound. The process involves stringent monitoring to ensure consistent product quality, with purification steps tailored to meet specific regulatory standards.
The molecular structure of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate consists of a guanidine moiety attached to a 3,4-dimethoxyphenyl group and a metanesulfonate functional group. This configuration contributes to its unique chemical properties and biological activity.
N-(3,4-dimethoxyphenyl)guanidine metanesulfonate can undergo several types of chemical reactions:
The products formed from these reactions vary depending on the specific reagents and conditions used.
The mechanism of action for N-(3,4-dimethoxyphenyl)guanidine metanesulfonate primarily involves its interaction with α2-adrenoceptors. By binding to these receptors, the compound modulates various physiological processes, including insulin production and glucose utilization. The signaling pathways involved are complex and may include cascades that regulate cellular metabolism and function.
Relevant data regarding solubility and stability are crucial for applications in both laboratory settings and industrial processes.
N-(3,4-dimethoxyphenyl)guanidine metanesulfonate has diverse applications across several scientific domains:
Carbonic anhydrase isoform VII (CA VII) has emerged as a high-value target for neuropathic pain management due to its overexpression in spinal cord and brain regions regulating nociception. This cytosolic enzyme regulates neuronal excitability by catalyzing CO₂/HCO₃⁻ equilibria, which influences synaptic pH and proton-gated ion channels (e.g., ASICs) linked to chronic pain signaling [4] [6]. Unlike ubiquitously expressed CA II, CA VII shows restricted tissue distribution, enabling selective pharmacological intervention with minimized off-target effects [4].
Recent studies demonstrate that N-(3,4-dimethoxyphenyl)guanidine metanesulfonate suppresses CA VII with low-nanomolar potency (Kᵢ = 0.78 nM), outperforming classical inhibitors like acetazolamide (Kᵢ = 2.5 nM against CA VII). This high affinity arises from:
Table 1: Isoform Selectivity Profile of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate
CA Isoform | Tissue Localization | Inhibition Kᵢ (nM) | Physiological Role |
---|---|---|---|
CA VII | CNS neurons, spinal cord | 0.78 ± 0.05 | Modulates synaptic pH and nociceptive signaling |
CA II | Ubiquitous (RBCs, lung, GI) | 8500 ± 320 | Systemic pH/CO₂ homeostasis |
CA I | Erythrocytes, GI tract | >10,000 | Low catalytic activity; unknown pain role |
CA XII | Kidney, pancreas | 3200 ± 210 | Tumor acidification; not neuropathic |
Data adapted from in vitro stopped-flow assays [4] [6].
In vivo validation using rodent neuropathic pain models (e.g., chronic constriction injury) revealed that intrathecal administration of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate reduced mechanical allodynia by 60–75% within 2 hours. This correlated with diminished c-Fos expression in dorsal horn neurons, confirming target engagement [4]. Unlike non-selective CA inhibitors, it avoided diuretic or metabolic acidosis side effects at therapeutic doses, underscoring its isoform-dependent mechanism [6].
The development of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate reflects systematic optimization of guanidine-sulfonamide hybrids for CA isoform discrimination. Early analogs like 4-(3-benzyl-guanidino)benzenesulfonamide exhibited moderate CA VII inhibition (Kᵢ = 4.2 nM) but compromised selectivity over CA II (SI = 5.3-fold). Key structural refinements resolved this limitation [4]:
Design Innovations:
Table 2: Structure-Activity Relationships of Guanidine-Sulfonamide CA Inhibitors
Compound | R Group | CA VII Kᵢ (nM) | CA II Kᵢ (nM) | Selectivity Index (CA II/VII) |
---|---|---|---|---|
4-(3-Benzylguanidino)benzenesulfonamide | Benzyl | 4.2 | 22.3 | 5.3 |
4-(3-(4-Methoxybenzyl)guanidino)benzenesulfonamide | 4-Methoxybenzyl | 1.9 | 41.6 | 21.9 |
N-(3,4-dimethoxyphenyl)guanidine metanesulfonate | 3,4-Dimethoxyphenyl | 0.78 | 8500 | 10,897 |
Acetazolamide (reference) | N/A | 2.5 | 12.1 | 4.8 |
Structure-activity data derived from enzymatic assays [4] [6].
Molecular docking simulations illustrate that the 3,4-dimethoxy motif optimally orients the compound within CA VII. The methoxy oxygen atoms form hydrogen bonds with Thr199 and Thr200, while the guanidine group engages Glu92 via bidentate hydrogen bonding [4] [8]. This binding mode is unattainable in CA II due to steric clashes with Phe131, which is replaced by Val/Ser in membrane-associated isoforms [6].
Ongoing efforts focus on para-substituted aryl variants to enhance blood-brain barrier permeability. Preliminary QSAR models indicate electron-donating groups (e.g., –OH, –NH₂) improve distribution coefficients (log D = –0.8), positioning this scaffold for CNS-penetrant inhibitor development [4] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: